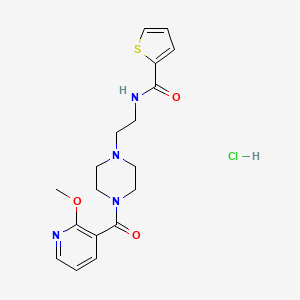![molecular formula C11H10ClN3O3S B2872990 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid CAS No. 956388-76-4](/img/structure/B2872990.png)
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid
描述
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid is a chemical compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable candidate for further research and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid typically involves multiple steps. One common synthetic route starts with the condensation of 3-amino-2-thiophenecarboxylate with urea at 190°C for 2 hours to form thienopyrimidinedione[_{{{CITATION{{{_1{Design, Synthesis and Anticancer Activity of 4-Morpholinothieno[3,2-d ...](https://www.jstage.jst.go.jp/article/cpb/60/8/60_c12-00342/pdf/-char/en). Subsequent chlorination with phosphorus oxychloride yields the intermediate compound, which is then subjected to regioselective nucleophilic displacement with morpholine to produce the final product[{{{CITATION{{{_1{Design, Synthesis and Anticancer Activity of 4-Morpholinothieno3,2-d ....
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic route. This would require careful control of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Additionally, the use of appropriate catalysts and solvents would be optimized to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like morpholine and other amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications, depending on their chemical properties.
科学研究应用
Chemistry: In chemistry, 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a cytotoxic agent against various cancer cell lines, including large cell lung cancer (H460), colon cancer (HT-29), and adenocarcinomic lung cancer (A549)[_{{{CITATION{{{_2{Synthesis and antitumor activities of novel 4-morpholinothieno3,2-d .... Its ability to induce cell death in cancer cells makes it a candidate for further development as an anticancer drug.
Medicine: The medicinal applications of this compound are primarily focused on its potential as an anticancer agent. Studies have indicated that it exhibits moderate to significant cytotoxic activities against different cancer cell lines, suggesting its utility in cancer therapy.
Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for incorporation into various formulations.
作用机制
The mechanism by which 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound is believed to interfere with cellular processes essential for cancer cell survival and proliferation. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxamide
Uniqueness: Compared to similar compounds, 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid stands out due to its specific structural features and reactivity. Its carboxylic acid group provides additional functionality that can be exploited in various chemical reactions and applications.
属性
IUPAC Name |
2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3S/c12-11-13-6-5-7(10(16)17)19-8(6)9(14-11)15-1-3-18-4-2-15/h5H,1-4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETMINKYSXSGDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC(=C3)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
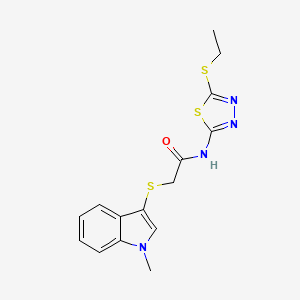
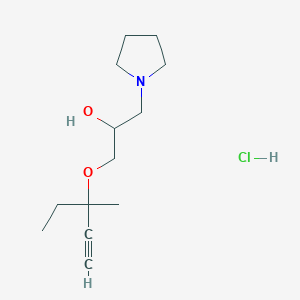
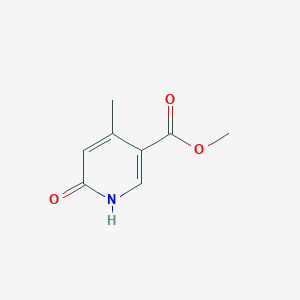
![Ethyl 2-(2,5-dihydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2872911.png)
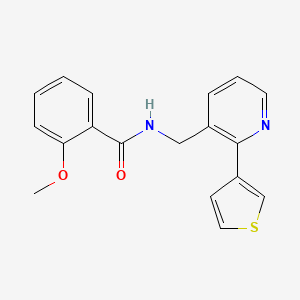
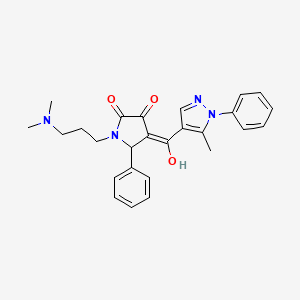
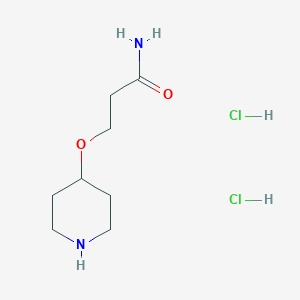
![3-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2872920.png)
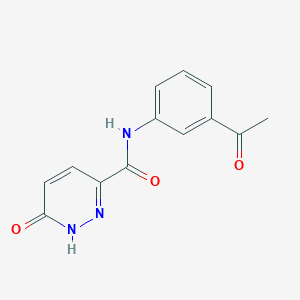
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2872924.png)
![2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2872925.png)

